molecular formula C12H9ClFNO3 B13347856 Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate

Cat. No.: B13347856
M. Wt: 269.65 g/mol
InChI Key: AGGBHMLGGHPYHO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a 2-chloro-4-fluorophenyl group at position 5 and an ethyl ester at position 2. The electron-withdrawing chloro and fluoro substituents on the phenyl ring may enhance metabolic stability and influence intermolecular interactions in biological systems.

Properties

Molecular Formula

C12H9ClFNO3

Molecular Weight

269.65 g/mol

IUPAC Name

ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9ClFNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3

InChI Key

AGGBHMLGGHPYHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Cycloaddition of Nitrile Oxides with Dipolarophiles

  • 1,3-Dipolar Cycloaddition : The most common and efficient method involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes. For Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate, the nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride precursor derived from 2-chloro-4-fluorobenzaldehyde derivatives.

  • Reaction Conditions : This reaction is often performed under mild conditions, sometimes assisted by microwave irradiation to enhance yield and reduce reaction time. The use of metal-free catalysts or environmentally benign solvents such as deep eutectic solvents (DES) or ionic liquids is increasingly preferred for sustainability and cost-effectiveness.

  • Representative Reaction Scheme :

    $$
    \text{2-chloro-4-fluorobenzaldehyde oxime} \xrightarrow[\text{oxidation}]{\text{NaClO}_2/\text{NaOCl}} \text{nitrile oxide} + \text{ethyl propiolate} \rightarrow \text{this compound}
    $$

One-Pot Copper(I)-Catalyzed Synthesis

  • A regioselective one-pot synthesis has been reported where copper(I) salts catalyze the reaction of in situ generated nitrile oxides with terminal alkynes, yielding 3,5-disubstituted isoxazoles with high selectivity and yield.

  • This method is experimentally convenient and scalable, suitable for preparing the ethyl ester derivative by employing ethyl propiolate as the alkyne component.

Tosyl-Alcohol Catalyzed Cyclization

  • Another method involves the reaction of propargylic alcohols with N-protected hydroxylamines catalyzed by p-tosylalcohol, followed by detosylation and cyclization steps to afford the isoxazole ring.

  • This route can be adapted to prepare the target compound by selecting the appropriate substituted propargylic alcohol corresponding to the 2-chloro-4-fluorophenyl moiety.

Environmentally Friendly and Metal-Free Protocols

  • Methods using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter for the 1,3-dipolar cycloaddition without metal catalysts have been demonstrated, providing a greener alternative.

  • Acidic aqueous media have also been employed to facilitate the cycloaddition, replacing traditional basic conditions, which can be advantageous for sensitive substituents like halogens.

Industrial Scale Considerations

  • Industrial synthesis favors metal-free, eco-friendly catalysts and solvents to minimize environmental impact and reduce costs.

  • Microwave-assisted synthesis and continuous flow reactors are explored to improve reaction efficiency and product purity.

Method Key Reagents/Conditions Advantages Limitations
1,3-Dipolar Cycloaddition Nitrile oxide (from aldoxime), ethyl propiolate, microwave or conventional heating High regioselectivity, good yields Requires careful generation of nitrile oxide
Copper(I)-Catalyzed One-Pot Cu(I) salts, terminal alkyne, in situ nitrile oxide Convenient, scalable Use of metal catalyst
Tosyl-Alcohol Catalyzed Cyclization Propargylic alcohol, N-protected hydroxylamine, TSA catalyst Mild conditions, selective Multi-step, requires detosylation
Metal-Free DBU-Promoted DBU, nitrile oxide, alkyne Environmentally benign May have longer reaction times
Acidic Aqueous Media Cycloaddition Acidic conditions, nitrile oxide, alkyne Green chemistry approach Limited substrate scope
  • The synthesis of this compound is well-established through 1,3-dipolar cycloaddition of nitrile oxides with alkynes, with multiple variations improving yield, selectivity, and environmental impact.

  • Microwave-assisted and metal-free methods represent significant advancements, allowing for rapid and greener synthesis.

  • The choice of method depends on the scale, desired purity, and environmental considerations, with industrial processes favoring metal-free and recyclable solvent systems.

  • The substitution pattern (2-chloro-4-fluorophenyl) requires careful selection of reaction conditions to preserve halogen integrity and avoid side reactions.

  • This compound serves as a valuable intermediate for further functionalization in pharmaceutical and material science research.

  • Synthetic methodologies for isoxazoles including copper(I)-catalyzed and metal-free cycloadditions.

  • Cycloaddition reactions of nitrile oxides with alkynes under microwave and eco-friendly conditions.

  • Industrial synthesis approaches emphasizing green chemistry and metal-free catalysis.

  • Detailed reaction mechanisms and regioselectivity considerations in isoxazole formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation can produce isoxazole-3-carboxylic acids .

Scientific Research Applications

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Physicochemical Properties

Key properties of related compounds include:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 86–88 247.25 4-methoxyphenyl
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Not reported 245.28 Methyl, phenyl
Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate Not reported 283.68 2-Chloro-4-fluorophenyl
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Not reported 211.25 tert-Butyl

Structural and Crystallographic Comparisons

  • Crystal Packing: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate forms a monoclinic crystal lattice stabilized by C–H···O interactions between ester groups . The chloro and fluoro substituents in the target compound may introduce additional halogen bonding, altering packing efficiency.

Data Table of Analogous Compounds

Compound Name (CAS No.) Similarity Score Key Features Applications
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (123770-62-7) 0.74 Amino group enhances hydrogen bonding Enzyme inhibitors
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (21080-81-9) 0.72 Bulky tert-butyl improves lipophilicity Drug intermediates
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (1956356-21-0) 0.65 Fluoro and methyl balance polarity Preclinical candidates

Biological Activity

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

  • Molecular Formula : C12H9ClFNO3
  • Molecular Weight : 269.65 g/mol
  • IUPAC Name : Ethyl 5-(2-chloro-4-fluorophenyl)-1,2-oxazole-3-carboxylate
  • Canonical SMILES : CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)Cl

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole Ring : The initial step includes the cyclization of appropriate precursors to form the isoxazole ring.
  • Substitution Reactions : Nucleophilic substitutions introduce the chloro and fluoro groups onto the phenyl moiety.
  • Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX). It has shown selective inhibition towards COX-2, which is crucial in inflammatory processes.

  • Selectivity Index : Studies report a COX-2 selectivity index of approximately 8.22, indicating a preference for inhibiting COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The isoxazole ring interacts with various enzymes, modulating their activity and influencing biological pathways related to inflammation and infection.
  • Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Case Study on Antibacterial Activity :
    • A study conducted by Birajdar et al. demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against S. aureus and E. coli, suggesting its potential as an antibacterial agent .
  • Anti-inflammatory Efficacy :
    • In vivo models showed significant reduction in paw edema in rats treated with the compound, indicating strong anti-inflammatory effects comparable to established NSAIDs .
  • Safety Profile :
    • Toxicological assessments revealed that high doses (LD50 > 2000 mg/kg) did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Applications

This compound has various applications across multiple fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting inflammatory diseases and infections.
  • Agricultural Chemistry : Explored for potential use in developing agrochemicals due to its bioactive properties.
  • Material Science : Investigated for applications in synthesizing advanced materials with specific functional properties.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions between substituted phenacyl halides and hydroxylamine derivatives. For example, 2-chloro-4-fluorophenacyl chloride can react with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of sodium ethoxide, followed by purification via column chromatography . Key optimization parameters include:

  • Temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions.
  • pH : Alkaline conditions (pH 9–11) to favor cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the isoxazole ring formation and substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for chloro-fluorophenyl groups) .
  • X-ray crystallography : Resolves crystal packing and molecular geometry, with SHELXL refinement ensuring accurate anisotropic displacement parameters .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 295.1) .

Q. What biological activities are associated with this compound, and how are they assessed?

Preliminary studies on analogous isoxazole derivatives suggest:

  • Antimicrobial activity : Evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory effects : Measured through COX-2 inhibition assays using ELISA .
  • Enzyme inhibition : Kinase inhibition assays (e.g., IC50_{50} values) using fluorescence-based protocols .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance regioselectivity during cyclization .
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability .
  • Purification strategies : Gradient elution in HPLC (C18 columns) separates isoxazole derivatives from unreacted precursors .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Halogen effects : Chlorine at the 2-position increases lipophilicity (logP ~2.8), enhancing membrane permeability compared to bromine (logP ~3.1) .
  • Fluorine substitution : The 4-fluoro group improves metabolic stability by reducing cytochrome P450-mediated oxidation .
  • SAR studies : Molecular docking (AutoDock Vina) reveals chloro-fluorophenyl interactions with hydrophobic pockets in target enzymes .

Q. How should researchers address contradictions in reported biological data?

  • Batch variability : Ensure consistent purity (>95% via HPLC) and confirm stereochemistry (e.g., NOESY NMR) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-analysis : Compare IC50_{50} values across studies using standardized statistical models (e.g., ANOVA with Tukey’s test) .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

  • Twinned crystals : Use SHELXD for structure solution and OLEX2 for integration .
  • Disorder modeling : Refine occupancy ratios (e.g., 70:30) for disordered substituents using SQUEEZE in PLATON .
  • Data resolution : High-flux synchrotron sources (e.g., APS) improve resolution to <1.0 Å for accurate electron density maps .

Q. How can computational modeling predict degradation pathways?

  • DFT calculations : Gaussian 16 simulations identify hydrolysis-prone sites (e.g., ester groups) under acidic conditions .
  • Forced degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS tracking identifies major degradants .

Q. What methodologies validate interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to receptors like G-protein-coupled receptors .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-enzyme binding .
  • Cryo-EM : Resolves compound binding to large macromolecular complexes (e.g., ribosomes) at near-atomic resolution .

Q. How can scalability challenges be addressed for preclinical studies?

  • Process optimization : Design of experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) for kilo-scale synthesis .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety profiles .

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